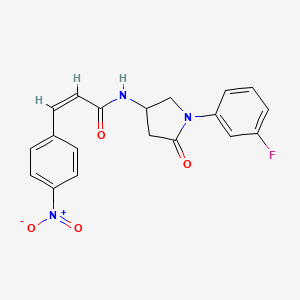

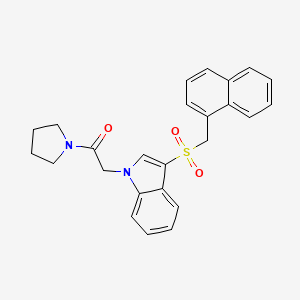

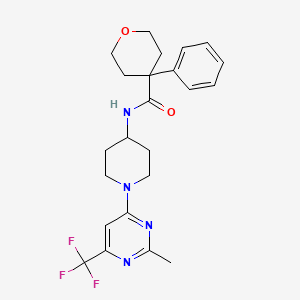

![molecular formula C16H17FN4O2 B2361455 2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 2034587-63-6](/img/structure/B2361455.png)

2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs . The compound you mentioned contains an imidazole ring, which suggests it may have similar properties.

Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole and its derivatives are known to have various synthetic routes .Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.336. Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis

Imidazo[1,2-b]pyrazoles are known for their utility in organic synthesis. The compound can be used to construct diverse heterocyclic structures that are foundational in creating pharmaceuticals and agrochemicals. The direct functionalization of this scaffold is efficient for synthesizing various derivatives, which can lead to the discovery of new compounds with potential biological activities .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound serves as a core structure for the development of new drugs. Its modification through radical reactions, such as transition metal catalysis or metal-free oxidation, can result in compounds with enhanced pharmacological properties .

Development of Push-Pull Dyes

The selective functionalization of the imidazo[1,2-b]pyrazole scaffold can lead to the creation of push-pull dyes. These dyes have applications in photovoltaics and as sensors due to their electronic properties. The compound can undergo transformations that allow it to act as a precursor for these dyes .

Solubility Improvement for Drug Compounds

The compound’s scaffold can be used to improve the solubility of drug compounds in aqueous media. This is crucial for the bioavailability of drugs. By substituting certain drug scaffolds with imidazo[1,2-b]pyrazole, the solubility and, consequently, the efficacy of the drug can be significantly enhanced .

Antiproliferative Activities

Derivatives of this compound have shown remarkable antiproliferative activities against certain cancer cell lines. This suggests its potential use in the development of anticancer therapies. The compound’s ability to regulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, is central to its antiproliferative effects .

Drug Development

The imidazo[1,2-b]pyrazole scaffold is versatile in drug development. It has been used to synthesize isosteres of existing drugs, which can offer improved properties such as better solubility or reduced side effects. The compound’s scaffold can be modified to mimic the biological activity of other pharmacophores .

Synthetic Methods Progress

The compound’s scaffold has seen significant progress in synthetic methods. This includes the development of new reactions and processes that allow for the efficient and selective functionalization of the scaffold. These advancements contribute to the rapid synthesis of new compounds for testing and development .

Reactivity and Biological Activity

Finally, the compound’s scaffold exhibits multifarious biological activity. Its reactivity can be harnessed to create compounds with a wide range of biological effects, from antibacterial to antifungal, and even antiviral activities. The exploration of its reactivity is ongoing, with the potential to uncover new therapeutic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c1-12-10-16-20(8-9-21(16)19-12)7-6-18-15(22)11-23-14-4-2-13(17)3-5-14/h2-5,8-10H,6-7,11H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRWRGXTRBTRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNC(=O)COC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

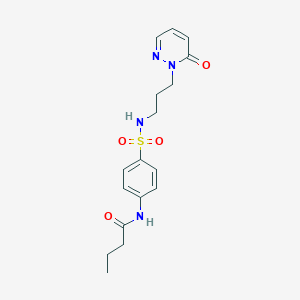

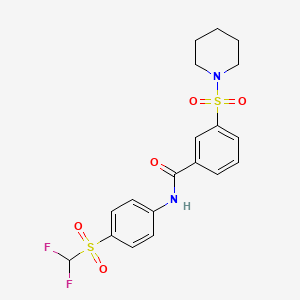

![1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2361384.png)

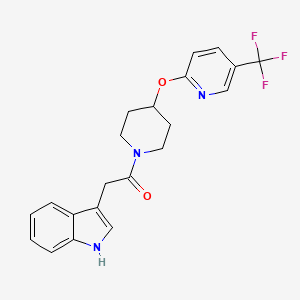

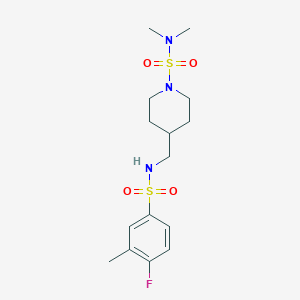

![N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2361386.png)

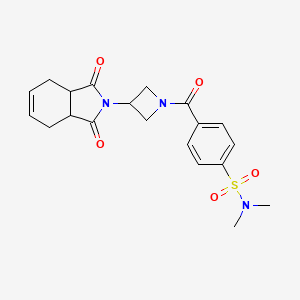

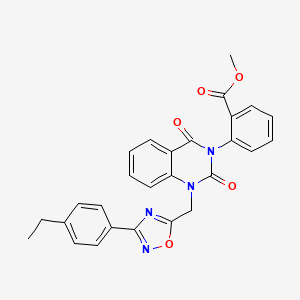

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)

![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B2361392.png)